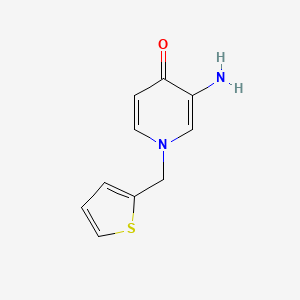

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one

Description

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a dihydropyridin-4-one core, featuring an amino group at position 3 and a thiophen-2-ylmethyl substituent at position 1. Its molecular formula is C₁₀H₁₀N₂OS, with a molecular weight of 206.26 g/mol and CAS number 1558445-98-9 . The thiophene moiety introduces aromaticity and sulfur-based electronic effects, which may influence its physicochemical properties, such as solubility and intermolecular interactions. Dihydropyridinone derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, including calcium channel modulators and enzyme inhibitors.

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-amino-1-(thiophen-2-ylmethyl)pyridin-4-one |

InChI |

InChI=1S/C10H10N2OS/c11-9-7-12(4-3-10(9)13)6-8-2-1-5-14-8/h1-5,7H,6,11H2 |

InChI Key |

OYAYFXLPSWGCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CN2C=CC(=O)C(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves the reaction of thiophene derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of thiophene-2-carbaldehyde with 3-aminocrotonate in the presence of a base, followed by cyclization to form the dihydropyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the amino moiety.

Scientific Research Applications

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Thiophen-2-ylmethyl Group

- Solubility : Thiophene may confer moderate polarity, balancing solubility in both aqueous and organic phases.

Prenyl Group

- Steric Effects : The branched structure may hinder interactions with sterically sensitive targets.

Broader Structural Context

Dihydropyridinone derivatives often feature diverse substituents at position 1 to modulate bioactivity. For example:

- Aryl Groups : Phenyl or pyridyl substituents (e.g., in patents like EP 4 374 877 A2 ) are common in pharmaceuticals, offering tunable electronic and steric profiles.

- Heterocyclic Substituents : Thiophene, as in the compound of interest, provides unique electronic characteristics compared to pyrimidine or pyridine-based groups .

Hypothetical Pharmacological Implications

Q & A

Q. What are the established synthetic routes for 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one, and how can purity be validated?

- Methodological Answer : A one-pot synthesis under copper catalysis is commonly employed, as demonstrated for structurally related dihydropyridine derivatives (e.g., 59–68% yields via nitrobenzamide precursors and reflux conditions) . Key steps include:

- Use of anhydrous solvents (e.g., acetic anhydride) and controlled heating.

- Purification via column chromatography or recrystallization (e.g., acetic acid/water mixtures) .

- Purity validation through HPLC, melting point analysis, and concordance of experimental vs. calculated spectroscopic data (e.g., , ) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Multi-spectral approaches are essential:

- and : Assign signals for the thiophene methyl group (δ ~4.5–5.0 ppm) and dihydropyridinone carbonyl (δ ~165–170 ppm) by comparison to analogs .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and amino (N–H, ~3300 cm) stretches .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Validate structure using SHELX or ORTEP-3 for ambiguous cases .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DOE):

- Catalyst loading : Test copper catalysts (e.g., CuI vs. CuBr) at 5–10 mol% .

- Temperature : Compare reflux (100–120°C) vs. microwave-assisted conditions .

- Precursor modifications : Introduce electron-withdrawing/donating groups on benzamide precursors to modulate reactivity .

Monitor intermediates by TLC and isolate byproducts for mechanistic insights.

Q. How to resolve contradictions in NMR data assignments for this compound?

- Methodological Answer : Employ cross-validation strategies:

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Methodological Answer : Use a hybrid approach:

- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., kinases) using optimized geometries from DFT .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., thiophene vs. pyridine) with activity using Hammett constants .

Q. How do substituents on the thiophene or dihydropyridinone ring influence bioactivity?

- Methodological Answer : Synthesize derivatives via:

- Electrophilic substitution : Introduce halogens (Cl, Br) or nitro groups to the thiophene ring .

- Mannich reactions : Add aminoalkyl chains to the dihydropyridinone core .

Evaluate bioactivity through: - In vitro assays : Test antimicrobial/anti-inflammatory activity (e.g., MIC values, COX-2 inhibition) .

- SAR analysis : Map substituent size/logP to activity trends using computational tools (e.g., Schrödinger) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.